

A Technical Guide to the Spectral Analysis of Triheptylamine

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Compound of Interest

Compound Name: *Triheptylamine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Triheptylamine** (also known as N,N-diheptyl-1-heptanamine). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, synthesis, and drug development by presenting detailed spectral data, experimental methodologies, and visual representations of key processes.

Spectroscopic Data of Triheptylamine

The following sections present the available spectral data for **Triheptylamine**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive public database for the ^{13}C NMR of **Triheptylamine** is not readily available, ^1H NMR data has been referenced. The expected chemical shifts are based on the molecular structure of this tertiary amine.

Table 1: ^1H NMR Spectral Data for **Triheptylamine**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
α -CH ₂ (N-CH ₂)	~ 2.2 - 2.4	Triplet	6H
β -CH ₂	~ 1.2 - 1.4	Multiplet	6H
γ , δ , ϵ , ζ -CH ₂	~ 1.2 - 1.4	Multiplet	24H
ω -CH ₃	~ 0.8 - 0.9	Triplet	9H

Note: Predicted values based on typical spectra of long-chain tertiary amines. Actual experimental values may vary based on solvent and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of **Triheptylamine** is characterized by the absence of N-H stretching bands, a key indicator of a tertiary amine. The prominent absorptions are attributed to C-H and C-N bond vibrations.

Table 2: Infrared (IR) Spectral Data for **Triheptylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955, 2925, 2854	Strong	C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂ groups
1466	Medium	CH ₂ scissoring and CH ₃ asymmetric bending
1377	Medium	CH ₃ symmetric bending (umbrella mode)
~1250 - 1020	Medium to Weak	C-N stretching
723	Weak	CH ₂ rocking

Data sourced from the Coblentz Society's evaluated infrared reference spectra collection.[\[1\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Triheptylamine** provides valuable information about its molecular weight and fragmentation patterns. The molecular ion peak is observed at m/z 311, consistent with its molecular formula $C_{21}H_{45}N$.

Table 3: Mass Spectrometry (MS) Data for **Triheptylamine**

m/z	Relative Intensity (%)	Putative Fragment Assignment
311	~5	$[M]^+$ (Molecular Ion)
226	100	$[M - C_6H_{13}]^+$ (α -cleavage, loss of a hexyl radical)
142	~30	$[M - C_{12}H_{25}]^+$ (α -cleavage, loss of a dodecyl radical)
57	~20	$[C_4H_9]^+$
43	~40	$[C_3H_7]^+$

Data sourced from the NIST Mass Spectrometry Data Center.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Triheptylamine** in a suitable deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the longer relaxation times of quaternary carbons and lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Triheptylamine** is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample on one plate and cover with the second plate.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

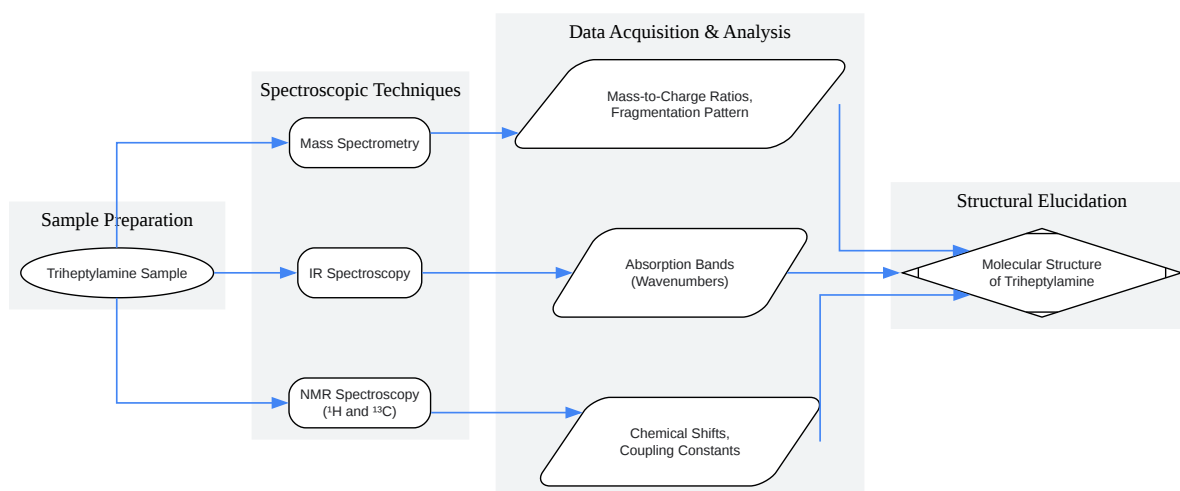
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **Triheptylamine** sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct infusion.

- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of **Triheptylamine** (e.g., m/z 40-400).
- Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

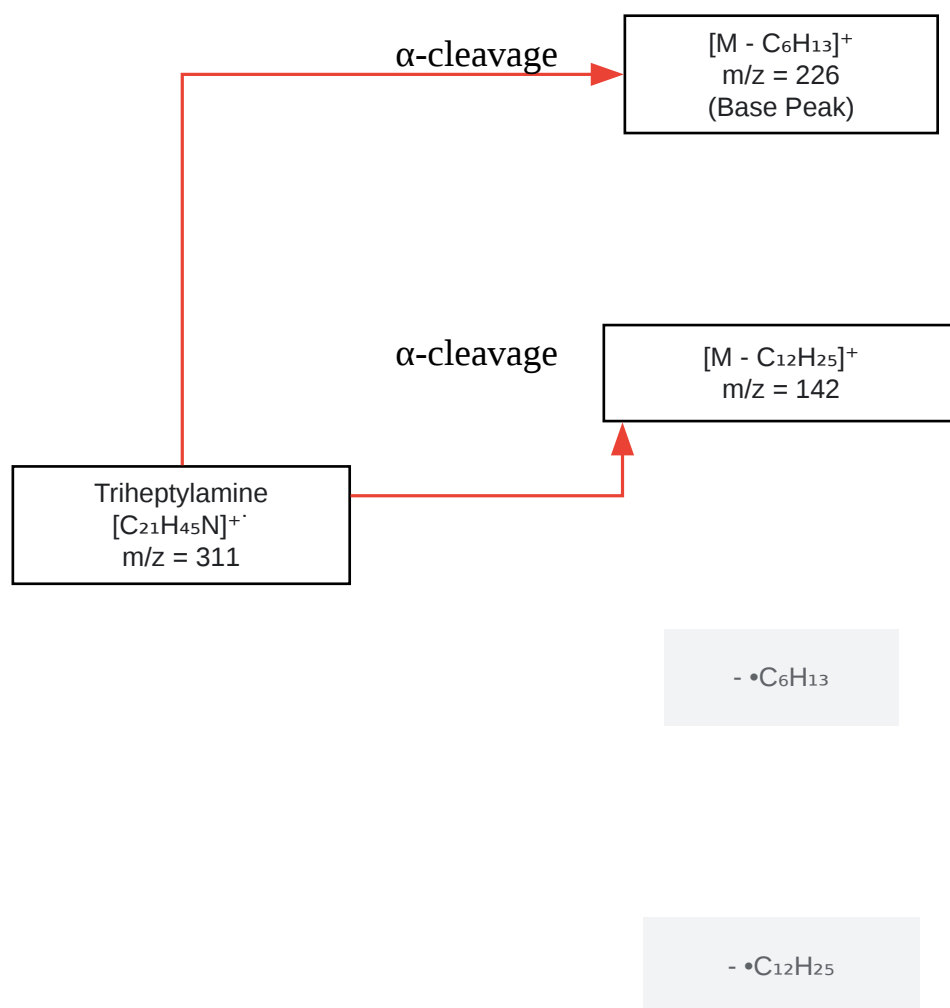
Visualizations

The following diagrams illustrate key conceptual frameworks for the spectral analysis of **Triheptylamine**.



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Diagram 1: Workflow for the spectral analysis of **Triheptylamine**.



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Diagram 2: Proposed major fragmentation pathway of **Triheptylamine** in EI-MS.

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References

- 1. 1-Heptanamine, N,N-diheptyl- [webbook.nist.gov]
- 2. 1-Heptanamine, N,N-diheptyl- [webbook.nist.gov]

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